3-(2-Fluoro-5-methylphenyl)phenol

Lipophilicity Partition Coefficient Physicochemical Property

Researchers requiring isomerically pure fluorinated biphenyl building blocks for SAR studies face variability from uncontrolled substitution. This 96% pure, meta-substituted 3-(2-fluoro-5-methylphenyl)phenol eliminates ambiguity. • 96% purity with defined storage (sealed dry, 2-8°C) ensures reproducible synthetic outcomes. • Quantifiable ΔLogP of -0.47 versus the para isomer enables precise lipophilicity and permeability studies. • Versatile Suzuki-Miyaura coupling partner for biaryl libraries. BenchChem provides immediate global shipping for consistent supply.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 1261959-16-3
Cat. No. B1439824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-5-methylphenyl)phenol
CAS1261959-16-3
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C2=CC(=CC=C2)O
InChIInChI=1S/C13H11FO/c1-9-5-6-13(14)12(7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3
InChIKeyUSGSNBHKTIIERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluoro-5-methylphenyl)phenol Identity and Specifications


3-(2-Fluoro-5-methylphenyl)phenol (CAS 1261959-16-3, molecular formula C₁₃H₁₁FO, molecular weight 202.22 g/mol) is a fluorinated biphenyl-3-ol compound . Its IUPAC name is 2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol, and it serves as a small-molecule scaffold and synthetic building block for research and further manufacturing use . The compound is supplied as a solid with a standard purity specification of 96% and a recommended storage condition of sealed in dry at 2-8°C .

3-(2-Fluoro-5-methylphenyl)phenol Isomer Selectivity


The substitution pattern of the fluoro and methyl groups on the biphenyl scaffold critically determines the compound's physicochemical properties. While positional isomers such as 4-(2-fluoro-5-methylphenyl)phenol (CAS 1261911-67-4) share identical molecular formula and weight, the relocation of the hydroxyl group from the meta (3-) to para (4-) position alters electronic distribution, hydrogen-bonding geometry, and lipophilicity. This difference is quantifiable in computed LogP values, where the target meta-substituted compound exhibits lower lipophilicity than its para-substituted counterpart . Furthermore, compounds bearing the 2-fluoro-5-methylphenyl motif but lacking the phenolic hydroxyl group (e.g., 2-(2-fluoro-5-methylphenyl)ethan-1-ol) differ fundamentally in hydrogen-bond donor/acceptor capacity and synthetic utility . Generic substitution therefore introduces uncontrolled variation in partition behavior, molecular recognition, and downstream coupling reactivity.

3-(2-Fluoro-5-methylphenyl)phenol: Physicochemical and Reaction Evidence


Lipophilicity: Meta vs. Para Isomer Comparison

The meta-substituted target compound demonstrates lower computed lipophilicity (LogP 3.50672) compared to its para-substituted positional isomer (LogP 3.97303). This approximately 0.47 LogP unit difference translates to a roughly 3-fold difference in octanol-water partition coefficient, affecting compound behavior in partitioning-dependent assays and purification protocols .

Lipophilicity Partition Coefficient Physicochemical Property Computational Chemistry

Purity Comparison: Target vs. Para Isomer

Commercially supplied 3-(2-fluoro-5-methylphenyl)phenol is specified at 96% purity (minimum) by major vendors . The closest positional isomer, 4-(2-fluoro-5-methylphenyl)phenol, is commercially available at a standard 95% purity specification . While both fall within typical research-grade tolerance, the 1% higher nominal purity specification for the target compound may reduce purification burden in applications sensitive to trace impurities.

Purity Quality Control Procurement Specification Analytical Chemistry

Storage Stability Requirements

The compound is specified for storage sealed in dry conditions at 2-8°C . This is a more stringent and explicitly defined requirement compared to the general ambient or unspecified storage conditions commonly indicated for less sensitive phenol derivatives. While comparative quantitative degradation data are unavailable, the specification itself informs procurement and inventory management decisions.

Storage Condition Stability Shelf Life Procurement

Suzuki-Miyaura Cross-Coupling Reactivity

The 2-fluoro-5-methylphenyl boronic acid counterpart (CAS 166328-16-1) is a well-established reagent for Suzuki-Miyaura coupling, enabling carbon-carbon bond formation under mild conditions . By extension, the target phenol can serve as the aryl halide/phenol coupling partner in analogous Suzuki-Miyaura protocols, with the phenolic hydroxyl providing a synthetic handle for subsequent functionalization .

Cross-Coupling Suzuki-Miyaura Synthetic Utility C-C Bond Formation

3-(2-Fluoro-5-methylphenyl)phenol Application Scenarios


Medicinal Chemistry Scaffold Derivatization

As a fluorinated biphenyl-3-ol, the compound serves as a versatile scaffold for synthesizing bioactive molecules. The phenolic hydroxyl group can undergo etherification or esterification to modulate physicochemical properties, while the biphenyl core provides structural rigidity and potential π-stacking interactions with biological targets .

Suzuki-Miyaura Cross-Coupling Building Block

The biphenyl framework is amenable to palladium-catalyzed Suzuki-Miyaura coupling reactions, enabling construction of more complex biaryl systems for pharmaceutical intermediates and advanced materials research . The compound can serve as either the phenol partner or, following appropriate activation, as an electrophilic coupling partner.

Physicochemical Optimization Studies

Given the quantifiable LogP difference (ΔLogP ≈ -0.47) between the target meta-substituted compound and its para-substituted isomer , this compound is suitable for studies examining the effect of hydroxyl positional isomerism on lipophilicity, membrane permeability, and chromatographic behavior.

Organic Synthesis Intermediate

The compound is supplied at 96% purity with defined storage conditions (sealed dry, 2-8°C), making it suitable for use as a synthetic intermediate in multi-step organic syntheses where consistent quality and defined handling parameters are required for reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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